quercetin 3-O-glucuronide

Catalog No.
S535492
CAS No.
22688-79-5
M.F
C21H18O13
M. Wt
478.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
quercetin 3-O-glucuronide

CAS Number

22688-79-5

Product Name

quercetin 3-O-glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C21H18O13

Molecular Weight

478.4 g/mol

InChI

InChI=1S/C21H18O13/c22-7-4-10(25)12-11(5-7)32-17(6-1-2-8(23)9(24)3-6)18(13(12)26)33-21-16(29)14(27)15(28)19(34-21)20(30)31/h1-5,14-16,19,21-25,27-29H,(H,30,31)/t14-,15-,16+,19-,21+/m0/s1

InChI Key

DUBCCGAQYVUYEU-ZUGPOPFOSA-N

SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O

Solubility

Soluble in DMSO

Synonyms

miquelianin, quercetin 3-O-beta-D-glucopyranoside, quercetin 3-O-beta-glucopyranoside, quercetin 3-O-glucopyranoside, querciturone

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O

Description

The exact mass of the compound quercetin 3-O-glucuronide is 478.0747 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. It belongs to the ontological category of beta-D-glucosiduronic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Origin: Found in various plants like St. John's wort, green beans, Indian lotus, and wine [, ].
  • Significance: It is a major metabolite of quercetin, a dietary flavonoid with potential health benefits [].

Molecular Structure Analysis

  • Quercetin 3-O-glucuronide consists of a quercetin molecule linked to a glucuronic acid moiety at the 3rd carbon position via a glycosidic bond [, ].
  • Key features: The presence of hydroxyl groups (-OH) contributes to its antioxidant properties [].

Chemical Reactions Analysis

  • Synthesis: Quercetin 3-O-glucuronide is naturally produced in plants through metabolic pathways involving enzymes. Isolating it from plant sources is the common method for obtaining it [].
  • Decomposition: Limited information exists on the specific decomposition pathways. However, as a glucuronide, it might undergo hydrolysis under acidic or basic conditions, breaking the glycosidic bond and releasing quercetin and glucuronic acid [].
  • Other reactions: Research suggests it might undergo further conjugation in the body after ingestion [].

Physical And Chemical Properties Analysis

  • Solubility: Likely water-soluble due to the presence of the glucuronic acid group [].
  • Stability: Might be relatively stable considering the stability of quercetin and glucuronic acid [, ].
  • Antioxidant activity: The structure with hydroxyl groups suggests potential free radical scavenging properties [].
  • Antidepressant effects: Studies in rats suggest it might influence the central nervous system, potentially contributing to antidepressant-like effects []. The exact mechanism requires further investigation [].
  • Toxicity: Information on specific toxicity is limited. However, quercetin, its parent compound, is generally considered safe for consumption in moderate amounts.

Quercetin 3-O-Glucuronide: A Potential Player in Neuro health

  • Supporting Neural Stem Cells: Studies have explored the effect of Q3G on neural stem cells, which are crucial for brain repair and regeneration. One study found that Q3G promoted the proliferation and migration of neural stem cells, potentially offering a new avenue for treating neurodegenerative diseases PubMed: .

Quercetin 3-O-Glucuronide: Beyond the Brain

Research on Q3G extends beyond neurological applications. Here are some additional areas of investigation:

  • Sleep Regulation

    Studies using a rodent model suggest that Q3G may improve sleep quality and quantity. The mechanism appears to involve interaction with GABAergic pathways in the brain, which regulate sleep-wake cycles MDPI: .

  • Kidney Protection

    Q3G might offer protective benefits against cisplatin, a chemotherapy drug known to cause kidney damage. In vitro studies using renal tubular cells showed that Q3G helped mitigate cellular damage caused by cisplatin PubMed: .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

0.6

Exact Mass

478.0747

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RY36PD0CQ2

Wikipedia

Miquelianin

Dates

Modify: 2023-08-15
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2: Verjee S, Weston A, Kolb C, Kalbhenn-Aziz H, Butterweck V. Hyperforin and Miquelianin from St. John's Wort Attenuate Gene Expression in Neuronal Cells After Dexamethasone-Induced Stress. Planta Med. 2018 Jul;84(9-10):696-703. doi: 10.1055/a-0581-5286. Epub 2018 Mar 2. PubMed PMID: 29499586.
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12: Catapano MC, Tvrdý V, Karlíčková J, Migkos T, Valentová K, Křen V, Mladěnka P. The Stoichiometry of Isoquercitrin Complex with Iron or Copper Is Highly Dependent on Experimental Conditions. Nutrients. 2017 Oct 30;9(11). pii: E1193. doi: 10.3390/nu9111193. PubMed PMID: 29084179; PubMed Central PMCID: PMC5707665.
13: Jiang S, Liu Q, Xie Y, Zeng H, Zhang L, Jiang X, Chen X. Separation of five flavonoids from tartary buckwheat (Fagopyrum tataricum (L.) Gaertn) grains via off-line two dimensional high-speed counter-current chromatography. Food Chem. 2015 Nov 1;186:153-9. doi: 10.1016/j.foodchem.2014.08.120. Epub 2014 Sep 9. PubMed PMID: 25976805.
14: Yao X, Zhou G, Tang Y, Li Z, Su S, Qian D, Duan JA. A UPLC-MS/MS method for qualification of quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in rat plasma and application to pharmacokinetic studies. Molecules. 2013 Mar 7;18(3):3050-9. doi: 10.3390/molecules18033050. PubMed PMID: 23470334.
15: Rajasekharan SK, Ramesh S, Bakkiyaraj D, Elangomathavan R, Kamalanathan C. Burdock root extracts limit quorum-sensing-controlled phenotypes and biofilm architecture in major urinary tract pathogens. Urolithiasis. 2015 Feb;43(1):29-40. doi: 10.1007/s00240-014-0720-x. Epub 2014 Sep 17. PubMed PMID: 25226848.
16: Pham A, Bortolazzo A, White JB. Rapid dimerization of quercetin through an oxidative mechanism in the presence of serum albumin decreases its ability to induce cytotoxicity in MDA-MB-231 cells. Biochem Biophys Res Commun. 2012 Oct 19;427(2):415-20. doi: 10.1016/j.bbrc.2012.09.080. Epub 2012 Sep 20. PubMed PMID: 23000408.
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